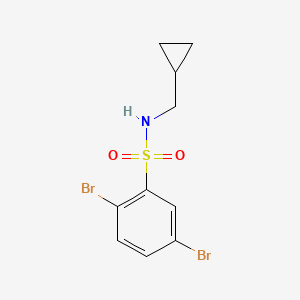
2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound with the molecular formula C10H11Br2NO2S It is a derivative of benzenesulfonamide, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring, and a cyclopropylmethyl group is attached to the nitrogen atom of the sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide typically involves the bromination of a suitable benzenesulfonamide precursor. One common method is the bromination of N-(cyclopropylmethyl)benzenesulfonamide using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atoms may also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,5-Dibromo-1,4-phenylenediamine: A compound with similar bromine substitution but different functional groups.
2,5-Dibromonitrobenzene: Another brominated benzene derivative with a nitro group instead of a sulfonamide group.
Uniqueness
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide is unique due to the presence of both bromine atoms and the cyclopropylmethyl group. This combination of substituents imparts specific chemical and physical properties, making it suitable for particular applications in synthesis and research. The sulfonamide group also provides a versatile site for further chemical modifications, enhancing its utility in various fields.
属性
分子式 |
C10H11Br2NO2S |
|---|---|
分子量 |
369.07 g/mol |
IUPAC 名称 |
2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H11Br2NO2S/c11-8-3-4-9(12)10(5-8)16(14,15)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI 键 |
IZTZPXFKPOYDFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


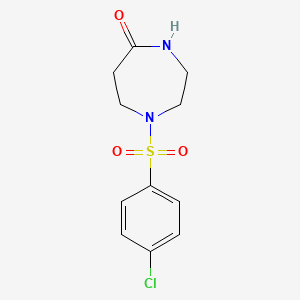
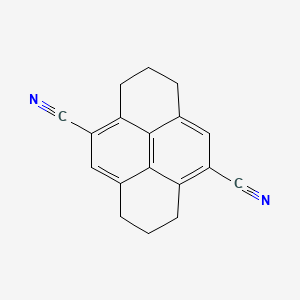
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
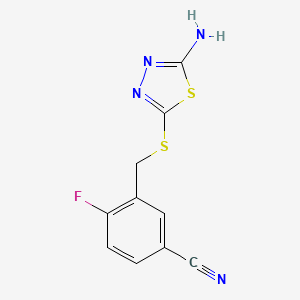
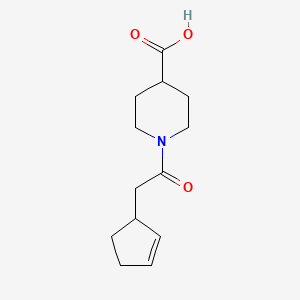
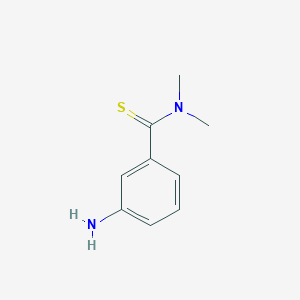
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)
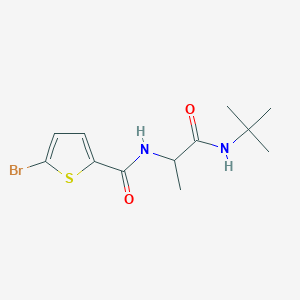
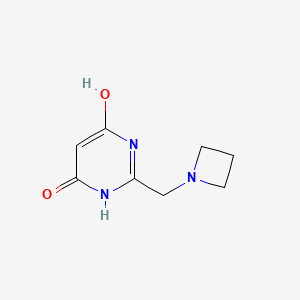

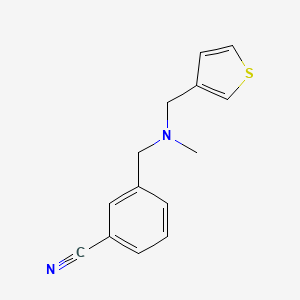


![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
